GmhA-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14NO9P |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-[formyl(hydroxy)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO9P/c8-3-7(12)1-4(9)6(11)5(10)2-16-17(13,14)15/h3-6,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-/m0/s1 |
InChI Key |
LBJFEFHCTYMJFD-JKUQZMGJSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)N(C=O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)N(C=O)O |
Origin of Product |
United States |
Ii. Gmha in 1: Discovery and Initial Biological Characterization
Identification of GmhA-IN-1 as a Potent GmhA Inhibitor
The bacterial enzyme sedoheptulose-7-phosphate isomerase, known as GmhA, plays a critical role as the first enzyme in the biosynthesis of nucleotide-activated glycero-manno-heptoses nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. This pathway is essential for the synthesis of lipopolysaccharide (LPS) and, in some cases, capsular polysaccharides in Gram-negative bacteria nih.govnih.govnih.govasm.org. Given its indispensable function and conservation across many Gram-negative species, GmhA has been identified as an attractive target for the development of new antimicrobial therapies aimed at inhibiting bacterial growth or enhancing the efficacy of existing antibiotics nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.
The identification of this compound (also referred to as compound 17 in some studies) emerged from research efforts focused on discovering potent inhibitors of GmhA nih.govmedchemexpress.comacs.org. Previous investigations had explored various small molecules, including substrate analogues, as GmhA inhibitors, with some showing activity in the low micromolar range nih.govacs.org. However, there remained a need for more potent compounds capable of inhibiting heptosylation in wild-type bacterial strains nih.govacs.org.
This compound was identified as a reverse N-formyl hydroxamate analogue nih.gov. The design of such compounds was informed by the understanding that GmhA harbors a crucial Zn²⁺ ion in its active site, which is involved in catalysis researchgate.netresearchgate.netacs.orgrcsb.org. Hydroxamic acid moieties are known to chelate zinc ions, suggesting that incorporating this feature into substrate analogues could enhance inhibitory potency acs.org. High-resolution crystal structures of GmhA complexed with N-formyl hydroxamate inhibitors, including compound 17 (this compound), later confirmed the binding interactions with the central Zn²⁺ ion coordination site nih.govresearchgate.netacs.orgrcsb.org. These structural studies provided valuable insights into how these inhibitors bind to the enzyme's active site, chelating the Zn²⁺ ion via the hydroxamic acid moiety and being further stabilized by an extensive hydrogen-bonding network acs.org.
Through biochemical assays, this compound was identified as a highly potent inhibitor of GmhA nih.govmedchemexpress.comacs.org. Its inhibitory activity was quantified, demonstrating a significantly lower half-maximal inhibitory concentration (IC₅₀) compared to previously identified GmhA inhibitors nih.govacs.org.
Initial Characterization of this compound Inhibitory Activity
Initial characterization of this compound focused on quantifying its inhibitory potency against the GmhA enzyme and evaluating its effects on bacterial processes dependent on GmhA activity, such as LPS biosynthesis.
Biochemical assays determined that this compound exhibits potent inhibition of GmhA with an IC₅₀ value of 2.4 ± 0.4 nM nih.gov. This low nanomolar IC₅₀ value indicated that this compound is a significantly more potent GmhA inhibitor than many previously reported compounds nih.govacs.org.
The impact of this compound on LPS biosynthesis was investigated in wild-type Escherichia coli nih.govacs.org. While some earlier potent GmhA inhibitors did not affect LPS biosynthesis at concentrations up to 100 µM, this compound demonstrated an observable effect on LPS biosynthesis nih.gov. The half-maximal effective concentration (EC₅₀) for inhibiting LPS biosynthesis in wild-type E. coli was determined to be 20 ± 3 µM nih.gov. This indicated that this compound could penetrate the bacterial cell and inhibit GmhA activity at a concentration relevant to cellular processes.
Further characterization revealed that this compound, while lacking intrinsic antibacterial activity against wild-type E. coli on its own, could enhance the activity of certain antibiotics, specifically erythromycin (B1671065) and rifampicin (B610482), on wild-type E. coli nih.govresearchgate.netmedchemexpress.comrcsb.org. This potentiating effect suggests that inhibiting GmhA with compounds like this compound can sensitize bacteria to antibiotics that they would otherwise be less susceptible to nih.govresearchgate.netrcsb.org.
The crystal structures of GmhA in complex with this compound (compound 17) provided a structural basis for its potent inhibitory activity nih.govacs.orgrcsb.org. These structures showed how the inhibitor binds within the active site, coordinating the essential zinc ion and interacting with surrounding residues, thereby blocking the enzyme's catalytic function researchgate.netacs.org.
Based on the available data, the initial characterization of this compound established it as a potent GmhA inhibitor capable of affecting LPS biosynthesis and potentiating the activity of certain antibiotics in Gram-negative bacteria.
| Compound | Target Enzyme | IC₅₀ (nM) | EC₅₀ (LPS Inhibition in E. coli) (µM) |
| This compound | GmhA | 2.4 ± 0.4 | 20 ± 3 |
Iii. Structural Biology of Gmha and Gmha in 1 Interaction
GmhA Enzyme Architecture and Oligomerization State
GmhA enzymes from various bacterial species have been characterized, revealing a consistent oligomeric structure. kopri.re.krnih.govnih.govrcsb.org
Tetrameric Assembly and Functional Significance
GmhA typically exists as a tetramer in solution. kopri.re.krnih.govnih.govrcsb.org This tetrameric assembly is considered the catalytically active form of the enzyme. nih.govresearchgate.netuky.edunih.govresearchgate.netrcsb.org The tetramer is often described as being assembled from four symmetry-related asymmetric units (ASUs). acs.orgnih.gov Each active site within the tetramer is formed by residues from multiple chains. acs.orgnih.gov While the tetrameric structure is prevalent, some studies on GmhA from certain species, like Helicobacter pylori, have suggested a monomeric state in solution, highlighting potential variations across bacterial species. nih.gov However, for many characterized GmhA enzymes, the tetrameric form is strongly supported by experimental data such as size exclusion chromatography and small angle X-ray scattering. nih.govnih.govresearchgate.net The tetrameric structure can adopt distinct conformations, often described as "open" and "closed" states. kopri.re.krnih.gov The closed conformation is generally associated with the catalytically relevant state and is considered an excellent target for inhibitor design. nih.gov
GmhA Active Site Characterization
The active site of GmhA is a well-defined region within the enzyme responsible for binding the substrate, sedoheptulose (B1238255) 7-phosphate, and catalyzing its isomerization. nih.govkopri.re.krnih.gov
Crucial Role of the Zinc Ion in Catalysis and Inhibition
A key feature of the GmhA active site is the presence of a catalytic zinc ion (Zn2+). acs.orgnih.govresearchgate.netuky.edunih.govnih.govresearchgate.netnih.govrcsb.orgnih.govresearchgate.netresearchgate.netuniprot.orgrcsb.org This metal ion is located at the heart of the active site and plays a crucial role in the catalytic mechanism. nih.govrcsb.org The zinc ion is involved in stabilizing the active, closed conformation of the enzyme and is thought to stabilize the high-energy enediolate intermediate during the isomerization reaction. nih.govnih.gov The zinc ion is coordinated by specific amino acid residues within the active site, often spanning multiple chains of the tetramer. acs.orgnih.gov Inhibitors like GmhA-IN-1, particularly those containing a hydroxamic acid moiety, exploit the presence of this zinc ion by chelating to it. acs.orgnih.gov This chelation is a primary interaction contributing to the inhibitory activity. acs.orgnih.gov
Identification of Key Catalytic Residues and Their Mutational Analysis
Specific amino acid residues within the GmhA active site are critical for substrate binding, zinc coordination, and catalysis. nih.govnih.govresearchgate.net These residues are often highly conserved across different bacterial GmhA orthologues. nih.govresearchgate.net Mutational analysis of these residues has provided significant insights into their functional importance. For instance, mutations in residues involved in substrate and zinc binding can lead to a significant decrease in catalytic activity. nih.govnih.gov Studies have identified residues such as glutamate (B1630785) and histidine as important for GmhA function. nih.govresearchgate.netuky.edurcsb.org For example, in Neisseria gonorrhoeae GmhA, residues E65 and H183 were shown to be important for LOS synthesis, although their direct role in GmhA catalytic function varied. nih.govresearchgate.netuky.edurcsb.org In Leptospira interrogans, residues like Glu64, His181, Thr169, Thr122, and His60 were identified as critical for GmhA activity based on modeling and comparisons with E. coli GmhA. nih.gov The precise roles of these residues, including acting as potential acid and base catalysts, have been investigated through structural and mutational studies. nih.gov
High-Resolution Co-Crystal Structures of this compound and Related Inhibitors
High-resolution co-crystal structures of GmhA bound to inhibitors, including compounds structurally related to this compound, have been instrumental in understanding the molecular basis of inhibition. acs.orgresearchgate.netnih.govnih.govrcsb.orgmpg.de These structures provide detailed information about how inhibitors bind to the active site and interact with the enzyme. researchgate.netnih.govnih.govrcsb.orgmpg.de
Detailed Ligand Binding Modes and Coordination within the Active Site
Co-crystal structures, such as those of GmhA from B. pseudomallei with hydroxamate inhibitors (e.g., compounds 17 and 84, which share features with this compound), reveal the specific binding modes within the active site. acs.orgnih.gov These inhibitors typically bind to the catalytic zinc ion through their hydroxamic acid moiety, often utilizing two coordination sites. acs.orgnih.gov The zinc ion, in turn, is coordinated by donor atoms from specific GmhA residues, forming a complex, often with octahedral geometry. acs.orgnih.gov Beyond zinc coordination, inhibitors engage in extensive interactions with GmhA residues and sometimes structured water molecules within the active site, mediated by hydrogen bonds and other contacts. acs.orgnih.gov These detailed interactions contribute to the stability of the inhibitor-bound complex and the potency of the inhibitor. acs.orgnih.gov Variations in inhibitor structure can lead to differences in shape complementarity and the specific hydrogen bonding network formed within the active site. acs.org These structural insights are invaluable for the rational design of more potent and specific GmhA inhibitors. acs.orguky.eduresearchgate.net
Conformational Changes Upon Substrate/Inhibitor Binding
The binding of substrates or inhibitors to an enzyme's active site can induce conformational changes that are essential for catalysis or inhibition. In the case of GmhA, structural studies have provided insights into these changes. The active site of GmhA contains a zinc ion that plays a vital role in substrate binding and catalysis. acs.orgrcsb.org This zinc ion is coordinated by specific residues, and its coordination geometry can change upon ligand binding. For instance, the zinc ion coordination changes from pentahedral or tetrahedral to octahedral upon substrate binding to accommodate additional ligands from the substrate. nih.govresearchgate.net
High-resolution crystal structures of GmhA complexed with inhibitors, such as N-formyl hydroxamate derivatives, have confirmed their binding interactions to the central zinc ion coordination site. acs.orgacs.org These inhibitors chelate the Zn2+ ion via their hydroxamic acid moiety, contributing to the stability of the inhibitor within the active site. acs.org The binding of such inhibitors stabilizes the zinc complex in an octahedral geometry. acs.org An extensive hydrogen-bonding network involving GmhA residues and solvent molecules further stabilizes the inhibitor in the active site. acs.org
Enzyme Cooperativity and Allosteric Modulation of GmhA
Cooperativity is a characteristic feature of many multimeric proteins, allowing for fine-tuned control of enzyme activity in response to ligand concentration changes. nih.govresearchgate.net GmhA, as a tetrameric enzyme, exhibits cooperative behavior among its four protomers. nih.govresearchgate.net Studies have revealed that GmhA can display both homotropic positive and negative cooperativity. nih.govresearchgate.net
Unlike many cooperative proteins that rely on significant conformational changes to mediate cooperativity, GmhA appears to achieve this through a delicate network of hydrogen bonds and the coupling of active sites controlled by a unique water channel. nih.govresearchgate.net This network is thought to influence the Lewis acidity of the catalytic zinc, thereby increasing activity at one active site while potentially preventing substrate from adopting a reactive conformation at a paired, negatively cooperative site, leading to "half-site" behavior. nih.govrcsb.org
Experimental data, such as detailed enzyme assays, have provided evidence for positive cooperativity in wild-type GmhA, indicated by a Hill coefficient of 1.5 ± 0.2. researchgate.net Further experiments involving GmhA variants with a reduced number of intact active sites also demonstrated cooperative behavior, suggesting that cooperativity persists even when some active sites are ablated. researchgate.net The observation that loss of one active site had no significant effect on activity, while loss of three still left substantial activity, strongly supports the concept of half-site reactivity in GmhA. nih.gov
Allosteric modulation refers to the regulation of protein function by the binding of a molecule at a site distinct from the active site. csbsju.edunumberanalytics.com While the primary interaction of this compound appears to be at the active site involving the catalytic zinc ion, the cooperative behavior of GmhA suggests the potential for allosteric effects or communication between subunits. acs.orgacs.orgcsbsju.edu The intricate hydrogen bond network and water channel linking active sites could serve as a structural basis for transmitting information between subunits, influencing substrate or inhibitor binding affinity and catalytic activity in a manner consistent with allosteric regulation, even in the absence of large conformational shifts. nih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in general PubChem search results specifically linked to GmhA inhibition in the provided context. PubChem primarily lists small molecules. Specific inhibitor information might be within deposited bioassay data or linked publications, but a direct CID for "this compound" as a general identifier was not found in the initial searches. Specific inhibitors mentioned in the context of GmhA binding have associated PDB IDs from crystal structures (e.g., compounds 17 and 84 in PDB 8V4J and 8V2T respectively acs.org), but a universal PubChem CID for "this compound" was not identified. |
| GmhA | As a protein, GmhA does not have a PubChem CID in the same way small molecules do. It is identified by gene names (e.g., gmhA), UniProt IDs (e.g., UniProtKB - Q63MP4 for B. pseudomallei GmhA uniprot.org), and PDB IDs for its structures (e.g., 2XBL, 5LTZ, 5I01, 5LU7) rcsb.orgrcsb.orgresearchgate.netrcsb.org. |
Data Table: GmhA Cooperativity (Example based on search results)
| Enzyme Variant | Hill Coefficient (n) | Confidence in Cooperative Model |
| Wild-type GmhA | 1.5 ± 0.2 | >99% |
Data Table: Structural Comparison (Example based on search results)
| Structure Comparison | RMS Deviation (Å) |
| Apo GmhA vs. Substrate-bound GmhA | 0.266 |
Iv. Mechanism of Gmha in 1 Action
Enzymatic Inhibition Kinetics and Potency
GmhA-IN-1 functions as an inhibitor of GmhA, the enzyme responsible for the first committed step in bacterial heptose biosynthesis. GmhA catalyzes the isomerization of sedoheptulose (B1238255) 7-phosphate into D-glycero-D-manno-heptose 7-phosphate. acs.orgnih.govresearchgate.netrcsb.orguniprot.org Studies have shown that certain hydroxamic acid analogues of sedoheptulose-7-phosphate, which are structurally related to this compound, can be potent inhibitors of GmhA, with inhibitory concentrations (IC50) in the low nanomolar range. acs.orgnih.gov For instance, one such analogue, compound 17, demonstrated a GmhA inhibitory activity with an IC50 of 2.4 ± 0.4 nM. nih.gov The binding of these inhibitors to GmhA involves chelation of a central Zn2+ ion located in the enzyme's active site. acs.orgnih.govrcsb.org
While specific kinetic parameters like Ki for this compound were not explicitly found in the search results, the reported low nanomolar IC50 values for related compounds indicate high potency against the GmhA enzyme. acs.orgnih.gov Enzymatic inhibition kinetics, typically analyzed through methods like Lineweaver-Burk plots, help determine the type of inhibition (e.g., competitive, uncompetitive, non-competitive) and quantify the inhibitor's affinity (Ki). mdpi.comsci-hub.seucdavis.edu Given that this compound and related inhibitors bind to the active site and chelate the catalytic zinc ion, a competitive or mixed-type inhibition mechanism is plausible, where the inhibitor competes with or affects the binding of the natural substrate, sedoheptulose 7-phosphate. acs.orgnih.govrcsb.orgsci-hub.seucdavis.edu
Molecular Basis of this compound Selectivity
The selectivity of this compound is rooted in its targeting of GmhA, an enzyme that is well conserved among many Gram-negative bacteria and some Gram-positive bacteria but shares little similarity with human enzymes. acs.orgnih.gov This differential conservation highlights GmhA as a promising target for antibacterial therapies with potentially reduced off-target effects in humans. acs.orgnih.gov High-resolution crystal structures of GmhA, including those complexed with inhibitors, have revealed the specific binding interactions within the active site. acs.orgnih.govrcsb.org These structures show that inhibitors like the hydroxamic acid analogues chelate the Zn2+ ion at two coordination sites via the hydroxamic acid moiety. acs.orgnih.gov Additional interactions involve hydrogen bonding networks with GmhA residues and structured solvent molecules, further stabilizing the inhibitor in the active site. nih.gov The unique structural features of bacterial GmhA, particularly the metal binding site, contribute to the selective binding of this compound and related inhibitors.
Disruption of Bacterial Heptose Biosynthetic Pathway by this compound
The bacterial heptose biosynthetic pathway begins with the isomerization of sedoheptulose 7-phosphate by GmhA to produce D-glycero-D-manno-heptose 7-phosphate. acs.orgnih.govresearchgate.netrcsb.orguniprot.org This is the first committed step in the pathway that ultimately leads to the formation of nucleotide-activated heptoses, such as ADP-D-glycero-D-manno-heptose and ADP-L-glycero-beta-D-manno-heptose, which are essential components of the LPS core oligosaccharide. nih.govresearchgate.netnih.gov this compound, by inhibiting GmhA, blocks this initial and crucial step, thereby preventing the downstream synthesis of these activated heptoses. acs.orgnih.govresearchgate.netnih.govh-its.org The disruption of this pathway is a key mechanism by which this compound exerts its effects on bacterial cells. Inactivation of the gmhA gene, which encodes GmhA, prevents the outflow of sedoheptulose 7-phosphate from the pentose (B10789219) phosphate (B84403) pathway, impacting metabolic equilibrium. researchgate.netmdpi.com
The inhibition of GmhA by this compound directly impacts LPS biosynthesis. Since activated heptoses are vital components of the LPS inner core, their reduced production due to GmhA inhibition leads to the synthesis of truncated or incomplete LPS molecules. nih.govresearchgate.netnih.govh-its.orgsci-toys.comwikipedia.org This results in what is known as a "deep rough" phenotype in Gram-negative bacteria, characterized by a severely altered LPS structure lacking the full core oligosaccharide and the O-antigen (if present). researchgate.netnih.govasm.orgresearchgate.net
The consequences of this disrupted LPS biosynthesis and the resulting deep rough phenotype are significant for bacterial integrity and susceptibility. The LPS layer normally acts as a crucial barrier in the outer membrane, protecting the bacterium from hydrophobic molecules, detergents, and many antibiotics. acs.orgnih.govnih.govasm.orgresearchgate.netmdpi.com A truncated LPS compromises this barrier function, increasing the permeability of the outer membrane. acs.orgnih.govnih.govasm.orgresearchgate.net This increased permeability allows for enhanced uptake of hydrophobic antibiotics and other antimicrobial agents that would otherwise be excluded, leading to increased bacterial sensitivity to these compounds. researchgate.netnih.govasm.orgresearchgate.net Studies have shown that inactivation of LPS biosynthesis genes, including gmhA, can lead to hypersensitivity to a wide range of antibacterial drugs, including DNA gyrase inhibitors, protein biosynthesis inhibitors, RNA polymerase inhibitors, and β-lactams. nih.gov Furthermore, the integrity of the outer membrane, which is stabilized by interactions between LPS molecules and divalent cations, is compromised in deep rough mutants. asm.orgmdpi.com
V. Chemical Biology and Design of Gmha in 1 Analogues
Synthetic Methodologies for GmhA-IN-1 and Derivatives
The synthesis of GmhA inhibitors, including this compound and its derivatives, often involves the preparation of phospho- or phosphono-sugars substituted with a hydroxamic acid moiety. nih.govnih.gov This design is based on the hypothesis that these modifications would enable the compounds to reach their cytosolic target via porins and UhpT transporters and improve solubility. nih.gov
Specific synthetic routes for GmhA inhibitors have been described. For instance, the synthesis of N-hydroxyformate derivatives like compound 17 and 20 involved converting a protected ribose dithioacetal into a silylated derivative, followed by aldehyde liberation. nih.gov Another approach for synthesizing derivatives involved protecting a primary alcohol, benzylating hydroxyl groups, converting the product to an aldehyde, and then performing amination with benzylhydroxylamine and sodium cyanoborohydride. Subsequent steps included carbonylation, silyl (B83357) deprotection, oxidation to an aldehyde, a Wittig reaction, phosphonic ester deprotection, and final debenzylation. acs.org The synthesis of 1,5-anhydro-d-glycero-d-gluco-heptitol derivatives, designed as potential GmhA inhibitors, has also been reported, although some target compounds in this series did not show activity against GmhA. researchgate.net Artificial D-heptosides have also been synthesized as potential inhibitors of GmhA and other enzymes in the pathway. wiley-vch.dewiley-vch.de
Structure-Activity Relationship (SAR) Studies of GmhA Inhibitors
SAR studies are crucial for understanding how the chemical structure of GmhA inhibitors relates to their biological activity. These studies help in identifying key features required for potent inhibition and guide the design of improved analogues. nih.govnih.govresearchgate.net
Elucidation of Key Pharmacophoric Features for GmhA Inhibition
Structural studies, including high-resolution crystal structures of GmhA complexed with inhibitors, have been instrumental in elucidating the key pharmacophoric features. nih.govnih.gov GmhA contains a Zn²⁺ ion in its active site, which is critical for its catalytic activity. nih.govnih.gov Inhibitors featuring a hydroxamic acid moiety have been designed to chelate this zinc ion, enhancing their potency. nih.gov Crystal structures confirm that these inhibitors chelate the Zn²⁺ ion at two coordination sites via the hydroxamic acid group. nih.gov The Zn²⁺ center is further coordinated by residues from different GmhA chains, forming an octahedral geometry. nih.gov An extensive hydrogen-bonding network involving GmhA residues and solvent molecules also contributes to stabilizing the inhibitor in the active site. nih.gov The hydroxamate group has been highlighted as a key pharmacophore for GmhA inhibitors. researchgate.net
Exploration of Chemical Space for Enhanced Inhibitory Activity
Exploration of chemical space involves synthesizing and testing various structural analogues to identify compounds with improved inhibitory activity. researchgate.net Studies have shown that sedoheptulose-7-phosphate hydroxamic acid analogues can be potent GmhA inhibitors. nih.gov For example, one hydroxamic acid analogue of sedoheptulose-7-phosphate showed potent GmhA inhibition in the low nanomolar range. nih.gov A reverse N-formyl hydroxamate analogue (compound 17) demonstrated even better GmhA inhibitory activity, also in the nanomolar range. nih.gov Investigating phosphonate (B1237965) analogues, such as compound 24, has also been pursued, aiming for increased stability. nih.gov Compound 24 also exhibited potent GmhA inhibition. nih.gov
Data from SAR studies on sedoheptulose-7-phosphate hydroxamic acid analogues demonstrate varying levels of GmhA inhibitory activity (IC50) and effects on LPS biosynthesis (EC50). nih.gov
| Compound | GmhA Inhibition (IC₅₀, nM) | LPS Biosynthesis Inhibition (EC₅₀, μM) |
| Analogue 96 | Low nanomolar | >100 |
| Compound 17 | 2.4 ± 0.4 | 20 ± 3 |
| Compound 24 | Potent | Observable |
Note: Data is representative and based on findings from the provided sources. nih.gov
Virtual high-throughput screening has also been used to explore chemical space and identify potential GmhA inhibitors, yielding novel competitive inhibitors based on substrate structural analogues. nih.govresearchgate.net
Rational Design Strategies for Lead Optimization
Rational design strategies for lead optimization build upon SAR information and structural insights to improve the properties of lead compounds. researchgate.netbruker.com The presence of a zinc atom in the GmhA active site is a key feature considered for rational inhibitor design. nih.govacs.org Targeting the "closed," catalytic conformation of the enzyme, which is stabilized by the zinc ion, is an excellent strategy for obtaining potent inhibitors that mimic the substrate, product, or transition state.
Vi. Biological Consequences of Gmha Inhibition Beyond Direct Target Engagement
Impact on Bacterial Cellular Phenotypes
Inhibition of GmhA, a key enzyme in the biosynthesis of lipopolysaccharide (LPS), results in observable changes in bacterial cellular characteristics. The disruption of LPS synthesis, a critical component of the outer membrane in Gram-negative bacteria, underlies many of these phenotypic alterations.
Alterations in Outer Membrane Permeability and Integrity
GmhA inhibition by GmhA-IN-1 has been shown to disrupt LPS biosynthesis, leading to increased permeability and compromised integrity of the bacterial outer membrane. This disruption in the outer membrane barrier is a significant consequence, as it is the primary defense of Gram-negative bacteria against many environmental insults and antimicrobial agents. The impaired synthesis of full-length LPS results in a defective outer membrane structure.
Metabolic Perturbations Induced by GmhA Inhibition
Beyond the structural impact on the outer membrane, GmhA inhibition can also induce significant perturbations in bacterial metabolism.
Interplay with Pentose (B10789219) Phosphate (B84403) Pathway and Redox Homeostasis
Inhibition of GmhA disrupts the later stages of ADP-heptose biosynthesis, a crucial precursor for LPS. This disruption can lead to the accumulation of ADP-heptose precursors. The metabolic imbalance caused by the accumulation of these precursors and the downstream effects on LPS synthesis can impact other cellular pathways, potentially including the pentose phosphate pathway and the maintenance of redox homeostasis. Alterations in these pathways can affect the cell's ability to manage oxidative stress and produce essential molecules like NADPH.
Potentiation of Existing Antimicrobial Agents
A significant biological consequence of GmhA inhibition by this compound is the potentiation of the activity of existing antimicrobial agents, particularly against Gram-negative bacteria. By disrupting LPS biosynthesis and increasing outer membrane permeability, GmhA inhibition sensitizes bacteria to antibiotics that would otherwise be less effective due to limited access to their intracellular targets. This synergistic effect has been observed with hydrophobic antibiotics such as novobiocin (B609625) and rifampicin (B610482) against Acinetobacter baumannii. The increased permeability allows these antibiotics to reach their targets within the bacterial cell more effectively, leading to enhanced antibacterial activity.
Mechanisms of Bacterial Adaptation and Resistance to GmhA Inhibition
While GmhA inhibition shows promise, bacteria can develop mechanisms to adapt and acquire resistance. Studies have identified potential mechanisms of adaptation to GmhA inhibition in A. baumannii. These mechanisms can involve mutations in genes involved in LPS biosynthesis pathways upstream or downstream of GmhA, such as lpxC, lpxD, and lpsB. Additionally, the activation of efflux pumps, such as the AdeABC system, can contribute to reduced susceptibility by actively transporting the inhibitor out of the cell. Such adaptations can lead to altered susceptibility profiles not only to the GmhA inhibitor but potentially to other antibiotics as well.
Vii. Advanced Research Methodologies in Gmha in 1 Studies
Computational Chemistry Approaches
Computational chemistry plays a significant role in the study of GmhA-IN-1 and other GmhA inhibitors, providing insights into molecular interactions, predicting binding affinities, and guiding the design of new compounds. These methods leverage the known three-dimensional structure of GmhA and the chemical properties of potential inhibitors.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand (such as this compound) within the active site of a protein target (GmhA). This method estimates the binding affinity between the molecule and the enzyme, providing a theoretical basis for the observed inhibitory activity. Studies on GmhA and its inhibitors have utilized docking to understand how compounds interact with key residues in the active site, particularly the catalytic zinc ion. nih.govuni.lucenmed.comnih.gov For instance, docking studies on M. tuberculosis GmhA have been performed using software like GLIDE to analyze the binding of the substrate sedoheptulose (B1238255) 7-phosphate and zinc ions within the enzyme's tetrameric structure. wikipedia.org
Molecular dynamics simulations extend docking studies by simulating the movement of the protein and ligand over time. This provides a more realistic picture of the binding process, accounting for the flexibility of both the enzyme and the inhibitor and the influence of the surrounding solvent. These simulations can help refine docking poses, estimate binding free energies, and explore conformational changes in GmhA upon inhibitor binding. The dynamic nature of GmhA, including its cooperative binding behavior, can be further investigated through such simulations. unit.noresearchgate.netresearchgate.net
Virtual High-Throughput Screening for Novel Inhibitors
Virtual high-throughput screening (VHTS) is a computational technique used to search large databases of chemical compounds for potential inhibitors of a target protein like GmhA. This method involves computationally docking each compound in the library into the enzyme's active site and scoring their predicted binding affinity. vulcanchem.comuni.lu VHTS allows for the rapid evaluation of millions of compounds, significantly reducing the time and cost associated with experimental screening.
A study aimed at identifying inhibitors for Leptospira GmhA employed VHTS by screening an in-house library of substrate analogs. vulcanchem.com Using software like Glide, researchers docked compounds into a homology model of Leptospira GmhA and ranked them based on their docking scores. vulcanchem.com Subsequent analysis of the top-scoring compounds and their interactions with the active site led to the identification of potential lead candidates. vulcanchem.com This demonstrates the power of VHTS in discovering novel chemical scaffolds with inhibitory activity against GmhA.
Quantum Mechanical Modeling of Catalytic Mechanisms
Quantum mechanical (QM) modeling provides a detailed understanding of the chemical reactions catalyzed by enzymes and how inhibitors interfere with these processes. Unlike classical mechanics used in standard molecular dynamics, QM methods describe the electronic structure and behavior of atoms and molecules, which is essential for studying bond breaking and formation during catalysis.
In the context of GmhA, QM modeling has been used to investigate the catalytic mechanism, particularly the role of the active site zinc ion and surrounding residues in the isomerization of sedoheptulose 7-phosphate. By modeling the electronic structure and interactions within the active site, QM studies can provide insights into transition states, reaction pathways, and the influence of the protein environment on catalysis. This level of detail is crucial for understanding how inhibitors like this compound might block the enzymatic reaction by interfering with specific steps in the catalytic cycle or by chelating the essential metal ion. nih.govuni.lucenmed.comnih.gov
In Vitro Model Systems for Mechanistic and Efficacy Studies
In vitro model systems are essential for experimentally validating the findings from computational studies and for directly assessing the biochemical and cellular effects of this compound. These systems allow researchers to study the interaction of the inhibitor with purified enzyme or in a cellular context.
Enzyme Activity Assays
Enzyme activity assays are fundamental to quantifying the inhibitory potency of compounds like this compound. These assays measure the rate at which GmhA converts its substrate, sedoheptulose 7-phosphate, into the product, d-glycero-d-manno-heptose 7-phosphate. nih.govuni.lunih.gov In the presence of an inhibitor, the enzyme's activity is reduced, and the extent of inhibition can be measured to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Luminescent assays have been employed to test the GmhA inhibitory activity of compounds, allowing for the determination of IC50 values. nih.govuni.lu this compound (compound 17) has been reported to be a potent inhibitor of GmhA with an IC50 value in the low nanomolar range, specifically 2.4 nM. Coupled enzyme assays, linking GmhA activity to downstream enzymes in the LPS biosynthesis pathway, can also be used to monitor product formation indirectly, for example, by measuring the release of inorganic phosphate (B84403).
Cell-Based Assays for LPS Biosynthesis Inhibition
Cell-based assays are used to assess the ability of this compound to inhibit LPS biosynthesis in living bacterial cells. These assays are crucial because they evaluate the inhibitor's efficacy in a more complex and physiologically relevant environment compared to isolated enzyme assays. Inhibition of GmhA in bacteria leads to the production of truncated LPS, which can be detected and visualized. nih.govuni.lucenmed.comnih.gov
A common method involves using techniques like SDS-PAGE followed by silver staining to visualize the different forms of LPS produced by bacterial cells treated with the inhibitor. nih.govuni.lu Inhibition of GmhA results in a characteristic "deep rough" phenotype, where the mature, full-length LPS is reduced or absent, and truncated forms, such as the heptose-deficient Re LPS (consisting only of lipid A and Kdo), become prominent. nih.govuni.lu The concentration of the inhibitor required to cause a half-maximal effect on LPS biosynthesis in cells is reported as the EC50 value. This compound (compound 17) has shown an observable effect on LPS biosynthesis in wild-type E. coli with an EC50 of 20 ± 3 μM. nih.govuni.lu These cell-based assays confirm that this compound can penetrate bacterial cells and effectively inhibit the LPS biosynthesis pathway.
Here is a summary of some research findings for this compound (Compound 17):
| Assay Type | Target | Result (Value ± SEM) | Reference |
| Enzyme Activity Assay (IC50) | GmhA | 2.4 nM | |
| Cell-Based Assay (EC50) | E. coli LPS Biosynthesis | 20 ± 3 μM | nih.govuni.lu |
These in vitro studies provide crucial data on the potency of this compound at both the enzymatic and cellular levels, supporting its potential as a lead compound for further development.
Microbial Culture Models for Synergistic Effects
Microbial culture models are fundamental tools for investigating the efficacy of antibacterial compounds and their potential synergistic interactions. These models allow researchers to observe bacterial growth, survival, and biofilm formation under controlled laboratory conditions nih.gov. While direct mentions of "this compound" in synergy studies using microbial culture models were not prominent in the search results, research on GmhA inhibitors and the effects of gmhA mutations provides insight into the types of studies that would be relevant for evaluating GmhA-targeting compounds.
Studies involving GmhA and related pathways often utilize microbial culture models to assess the impact of genetic alterations or inhibitory compounds on bacterial phenotypes. For instance, mutations in the gmhA gene in Yersinia pestis and Yersinia pseudotuberculosis have been shown to result in truncated LOS/LPS and affect biofilm formation in Caenorhabditis elegans biofilm models nih.govnih.gov. This indicates that biofilm models can be valuable for studying the effects of GmhA inhibition or gmhA disruption, and potentially for assessing synergy with other anti-biofilm agents.
Time-kill assays are another type of microbial culture model used to determine the rate and extent of bacterial killing by antimicrobial agents over time researchgate.netmdpi.combiomedgrid.com. These assays can reveal whether a combination of compounds exhibits synergistic killing effects compared to individual agents researchgate.net. While not specifically for this compound, studies on other antimicrobial combinations utilize time-kill kinetics to demonstrate synergy researchgate.netmdpi.combiomedgrid.com. For example, combinations of phages and antibiotics have shown synergistic killing effects in time-kill studies against Pseudomonas aeruginosa biofilms biorxiv.org. Such methodologies would be applicable to study potential synergistic effects of this compound when combined with other antibiotics or treatments.
Checkerboard assays are commonly employed to evaluate synergistic interactions between two or more antimicrobial compounds researchgate.net. This method involves testing a range of concentrations of each compound in combination to determine their minimum inhibitory concentrations (MICs) alone and in combination. Synergy is typically determined by calculating the fractional inhibitory concentration index (FICI) researchgate.net. While the search results did not explicitly detail checkerboard assays with this compound, a study on GmhA inhibitors mentioned their potential to potentiate the activity of erythromycin (B1671065) and rifampicin (B610482) in Escherichia coli, suggesting that checkerboard assays or similar methods would be suitable to quantify such synergistic effects researchgate.net.
Data from studies investigating the potentiation of antibiotics by GmhA inhibitors in Escherichia coli demonstrate the potential for synergistic effects that could be explored using microbial culture models. researchgate.net
Viii. Future Research Directions and Broader Implications
Development of GmhA-IN-1 Analogues with Improved Biological Activity
Research into GmhA inhibitors has led to the identification of various compounds, including substrate analogues and those featuring a hydroxamic acid moiety designed to chelate the essential zinc ion in the enzyme's active site. nih.govacs.org The development of analogues aims to enhance inhibitory potency, improve pharmacokinetic properties, and potentially broaden the spectrum of activity.
Studies have explored phosphoryl- and phosphonyl-substituted derivatives with hydroxamate groups. researchgate.netnih.gov For instance, a hydroxamic acid analogue of sedoheptulose-7-phosphate demonstrated potent GmhA inhibition in the low nanomolar range. nih.govacs.org Another N-formyl hydroxamate analogue showed even better GmhA inhibitory activity at 2.4 ± 0.4 nM and impacted LPS biosynthesis at an EC50 of 20 ± 3 μM. nih.govacs.org The phosphonate (B1237965) analogue of the latter was also investigated for its potential increased stability in vivo. nih.govacs.org
High-resolution crystal structures of GmhA complexed with inhibitors have provided valuable insights into binding interactions, confirming the chelation of the Zn²⁺ ion by the hydroxamic acid moiety and identifying stabilizing hydrogen-bonding networks. nih.govacs.org This structural information is crucial for the rational design of novel analogues with improved binding affinity and specificity.
Further synthesis and evaluation of various heptose phosphates and their derivatives are expected to broaden the library of potential GmhA inhibitors. mdpi.com Optimizations in synthetic procedures have enabled gram-scale production of certain heptose phosphate (B84403) derivatives, facilitating further biological testing. mdpi.com
Exploring GmhA Inhibition in Diverse Pathogenic Bacteria
GmhA is well conserved among many Gram-negative bacteria and some Gram-positive bacteria, making it an attractive target for broad-spectrum antimicrobial strategies. nih.govacs.org Research is ongoing to explore the efficacy of GmhA inhibitors, such as this compound and its analogues, against a wide range of pathogenic species.
Studies have investigated GmhA inhibition in Escherichia coli, demonstrating effects on LPS biosynthesis and potentiation of other antibiotics. researchgate.netnih.govacs.org GmhA has also been identified as a vital target in Leptospira serovars, crucial for LPS biosynthesis and a common drug target among pathogenic Leptospira strains. researchgate.netnih.gov Virtual high-throughput screening approaches have identified potential novel inhibitors for Leptospira GmhA. nih.gov
The enzyme's role in LPS biosynthesis in other pathogens like Fusobacterium nucleatum, Neisseria gonorrhoeae, Burkholderia pseudomallei, and Pseudomonas aeruginosa has been noted, highlighting the potential for GmhA inhibitors to be effective against these bacteria as well. nih.govresearchgate.net Furthermore, the presence and role of GmhA in Mycobacterium tuberculosis have been studied, indicating its potential as a target beyond typical Gram-negative pathogens. researchgate.net
The conservation of the zinc-binding site across a wide spectrum of bacterial GmhA enzymes supports the potential for developing inhibitors with broad applicability. nih.govacs.org
Q & A
Q. How is GmhA-IN-1 synthesized and characterized in academic research?
Methodological Answer: Synthesis involves selecting appropriate reagents (e.g., enzyme inhibitors for GmhA targets) and optimizing reaction conditions (temperature, solvent systems). Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Detailed protocols should align with IUPAC guidelines, including full spectral data and purity thresholds (>95%) .
Q. What analytical methods are critical for confirming this compound purity and stability?
Methodological Answer: Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed by thin-layer chromatography (TLC). Stability studies under varying pH and temperature conditions require kinetic assays (e.g., half-life determination) and degradation product analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data should be statistically validated with triplicate measurements .
Q. How are primary biological targets of this compound identified in mechanistic studies?
Methodological Answer: Target identification employs surface plasmon resonance (SPR) for binding affinity measurements and computational docking (AutoDock Vina) to predict binding pockets. Orthogonal validation includes gene knockout models or RNA interference (RNAi) to assess phenotypic changes. Cross-referencing with databases like ChEMBL ensures target specificity .
Q. What steps ensure reproducibility in this compound synthesis protocols?
Methodological Answer: Reproducibility requires documenting exact molar ratios, solvent grades, and reaction durations. Independent replication by a second researcher, coupled with open-access sharing of raw spectral data (e.g., via Zenodo), minimizes procedural variability. Statistical comparison of yield distributions (ANOVA) identifies outliers .
Advanced Research Questions
Q. How to design dose-response experiments for this compound to determine IC50/EC50 values?
Methodological Answer: Use logarithmic concentration gradients (e.g., 1 nM–100 µM) with ≥8 data points per curve. Include positive (known inhibitor) and negative (vehicle) controls. Data fitting employs nonlinear regression models (e.g., Hill equation) in GraphPad Prism. Validate assay robustness via Z’-factor calculations (>0.5 indicates high reliability) .
Q. What strategies resolve contradictory data in this compound bioactivity studies?
Methodological Answer: Systematically validate assay conditions (e.g., cell line viability, buffer composition) and cross-check with orthogonal assays (e.g., enzymatic vs. cellular activity). Perform meta-analyses of published IC50 values using forest plots to identify outliers. Apply mixed-effects models to account for inter-lab variability .
Q. How to integrate computational models with experimental data for this compound mechanism elucidation?
Methodological Answer: Combine molecular dynamics (MD) simulations (GROMACS) with experimental binding data (ITC/SPR) to refine free-energy landscapes. Use quantitative structure-activity relationship (QSAR) models to predict off-target effects. Validate predictions via site-directed mutagenesis of putative binding residues .
Q. What statistical frameworks are optimal for analyzing this compound high-throughput screening data?
Methodological Answer: Apply false discovery rate (FDR) correction (Benjamini-Hochberg method) to mitigate Type I errors. Use principal component analysis (PCA) to identify confounding variables (e.g., plate edge effects). Power analysis (G*Power) ensures adequate sample sizes for detecting effect sizes ≥0.8 .
Methodological Frameworks
How to formulate hypothesis-driven research questions for this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does this compound inhibit biofilm formation in multidrug-resistant pathogens via GmhA enzyme modulation?" Align hypotheses with prior literature gaps identified through systematic reviews (PRISMA guidelines) .
Q. How to structure a research manuscript on this compound for clarity and impact?
Methodological Answer: Follow AIMRaD structure: Abstract (highlight IC50 and novelty), Introduction (link GmhA pathway to therapeutic gaps), Methods (detailed synthesis/assay protocols), Results (statistically validated tables/figures), Discussion (contrast findings with existing models). Cite primary literature, avoiding redundant data in text and tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
